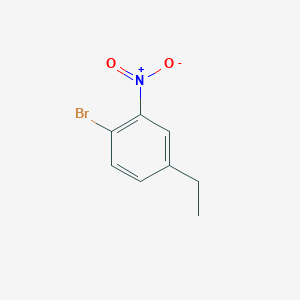

1-Bromo-4-ethyl-2-nitrobenzene

説明

Structure

3D Structure

特性

分子式 |

C8H8BrNO2 |

|---|---|

分子量 |

230.06 g/mol |

IUPAC名 |

1-bromo-4-ethyl-2-nitrobenzene |

InChI |

InChI=1S/C8H8BrNO2/c1-2-6-3-4-7(9)8(5-6)10(11)12/h3-5H,2H2,1H3 |

InChIキー |

MXBMKNNPFIPIBM-UHFFFAOYSA-N |

正規SMILES |

CCC1=CC(=C(C=C1)Br)[N+](=O)[O-] |

製品の起源 |

United States |

Advanced Synthetic Methodologies for 1 Bromo 4 Ethyl 2 Nitrobenzene

Established Laboratory-Scale Synthesis Routes

Traditional laboratory syntheses of 1-bromo-4-ethyl-2-nitrobenzene rely on sequential electrophilic aromatic substitution reactions. The two primary routes involve the introduction of the nitro and bromo groups in a step-wise fashion, starting from ethylbenzene (B125841). The success of these routes hinges on the directing effects of the ethyl, nitro, and bromo substituents.

Electrophilic Aromatic Substitution Sequences for Bromination and Nitration

The order in which the bromination and nitration steps are performed is the key consideration in synthesizing this compound. Both pathways are viable, but they proceed through different intermediates and may result in different isomer distributions and yields.

This synthetic pathway begins with the nitration of ethylbenzene. The ethyl group is an activating, ortho-, para- directing group due to its electron-donating inductive effect. missouri.educhemicalbook.com Consequently, the reaction of ethylbenzene with a nitrating agent yields a mixture of 2-ethylnitrobenzene (B1329339) and 4-ethylnitrobenzene.

To obtain the target molecule, the 2-ethylnitrobenzene isomer is isolated and then subjected to bromination. In this intermediate, the directing effects of the two substituents are convergent:

The ethyl group is an ortho-, para- director.

The nitro group is a deactivating, meta- director. acs.orgwikipedia.org

The position para to the ethyl group (C4) is also meta to the nitro group (C2). Therefore, both groups direct the incoming bromine electrophile to the C4 position, leading to the regioselective formation of this compound.

Alternatively, the synthesis can commence with the bromination of ethylbenzene. This reaction requires a Lewis acid catalyst, such as ferric bromide (FeBr₃), to polarize the bromine molecule and generate a sufficiently strong electrophile. mdpi.compbworks.com The ethyl group directs the substitution to the ortho and para positions, yielding a mixture of 1-bromo-2-ethylbenzene (B162476) and 1-bromo-4-ethylbenzene (B134493). mdpi.comcommonorganicchemistry.com The para isomer is typically the major product due to reduced steric hindrance between the incoming electrophile and the ethyl group. mdpi.commdpi.com

The major isomer, 1-bromo-4-ethylbenzene, is then subjected to nitration. In this intermediate, the directing effects of the substituents are also cooperative:

The ethyl group is an ortho-, para- director.

The bromo group is a deactivating, but ortho-, para- directing group. pbworks.com

The position ortho to the ethyl group (C2) is also meta to the bromo group. The directing influence of the activating ethyl group and the deactivating but ortho-, para-directing bromo group leads the incoming nitronium ion (NO₂⁺) to substitute at the C2 position, yielding the desired this compound.

Specific Reagents and Reaction Conditions for Targeted Synthesis

The choice of reagents and the control of reaction conditions are crucial for maximizing the yield of the desired product and minimizing side reactions in both synthetic sequences.

For the nitration-first approach, the bromination of 2-ethylnitrobenzene can be effectively carried out using N-bromosuccinimide (NBS) in a suitable solvent. missouri.eduwikipedia.org

| Step | Reactant | Reagent(s) | Solvent | Conditions | Product | Yield |

| Bromination | 2-Ethylnitrobenzene | N-Bromosuccinimide (NBS) | Dichloromethane | Reflux, 2 hours | This compound | ~90% |

For the bromination-first pathway, the nitration of 1-bromo-4-ethylbenzene is typically achieved with a mixture of concentrated nitric acid and concentrated sulfuric acid. The sulfuric acid acts as a catalyst to generate the highly electrophilic nitronium ion. pbworks.com

| Step | Reactant | Reagent(s) | Conditions | Product |

| Nitration | 1-Bromo-4-ethylbenzene | Conc. Nitric Acid (HNO₃), Conc. Sulfuric Acid (H₂SO₄) | Cooled to room temperature, controlled addition | This compound |

Emerging and Sustainable Synthetic Approaches

While classical electrophilic aromatic substitution provides reliable routes to this compound, modern organic synthesis is increasingly focused on developing more sustainable and efficient methodologies. These approaches often involve transition-metal catalysis to achieve transformations that are difficult or less atom-economical via traditional methods.

Transition-Metal Catalyzed Methodologies for Aryl Halide Functionalization

Transition-metal catalysis offers powerful alternatives for constructing C-C and C-X (where X is a heteroatom) bonds, which could be adapted for the synthesis of functionalized nitroaromatics. nih.gov Instead of building the molecule through sequential electrophilic substitutions on a basic hydrocarbon scaffold, these methods often involve the coupling of pre-functionalized fragments.

For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, could be envisioned. A potential strategy might involve the coupling of a suitably substituted aryl halide with a nitro-containing coupling partner or vice-versa. Furthermore, recent advances have demonstrated the possibility of denitrative coupling, where a nitro group itself acts as a leaving group in a transition-metal-catalyzed reaction, opening new synthetic pathways. acs.org

Direct C-H functionalization is another emerging area that aims to improve atom economy by avoiding the pre-functionalization of starting materials. nih.gov A ruthenium-catalyzed C-H arylation, for example, could potentially be used to directly introduce an aryl group onto a C-H bond of a substituted benzene (B151609) ring. These methods represent a shift towards more sustainable chemical synthesis by reducing the number of synthetic steps and the generation of waste. nih.govresearchgate.net

Continuous Flow Reactor Applications in Nitroaromatic Synthesis

The synthesis of nitroaromatic compounds, a cornerstone of organic chemistry, has traditionally been performed in batch reactors. However, nitration reactions are typically fast, highly exothermic, and often use hazardous reagents like fuming nitric and concentrated sulfuric acids, posing significant safety risks, especially on an industrial scale. beilstein-journals.orgvapourtec.comewadirect.com The advent of continuous flow chemistry offers a potent alternative to conventional methods, providing enhanced safety, efficiency, and control over these challenging reactions. vapourtec.combeilstein-journals.org

Continuous flow systems for nitration generally consist of several key zones: a feeding zone with pumps for precise reactant delivery, a mixing zone for rapid reactant combination, a reaction zone (often a temperature-controlled tube or microreactor), a quenching zone, and a work-up zone. beilstein-journals.org This setup allows for superior management of reaction parameters. The small volume of the reaction zone minimizes the quantity of hazardous material present at any given moment, significantly mitigating risks of thermal runaway. vapourtec.comewadirect.com Furthermore, the high surface-area-to-volume ratio in microreactors or tubular reactors enables highly efficient heat exchange, allowing for precise temperature control that is difficult to achieve in large batch reactors. beilstein-journals.orgvapourtec.com

Key process parameters in continuous flow nitration include residence time, reaction temperature, and the molar ratios of reagents. beilstein-journals.org Residence time, which can be precisely controlled by adjusting flow rates and reactor volume, is typically short, often in the range of seconds to a few minutes, which is sufficient for the rapid kinetics of most nitration reactions. beilstein-journals.orgbeilstein-journals.org This precise control allows for the optimization of conversion rates while minimizing the formation of undesirable byproducts. beilstein-journals.org The technology has been successfully applied to a variety of nitration processes, demonstrating improved yields and safety profiles compared to batch methods. For instance, the nitration of toluene (B28343) and other aromatic compounds has been effectively performed in continuous flow, achieving high yields in remarkably short reaction times. beilstein-journals.org While specific studies on the continuous flow synthesis of this compound are not extensively detailed in the reviewed literature, the principles and methodologies established for other nitroaromatics are directly applicable.

| Parameter | Typical Range/Value | Significance | Reference |

|---|---|---|---|

| Residence Time | 0–120 seconds | Determines reaction completion and throughput; balances conversion with side reactions. | beilstein-journals.org |

| Reaction Temperature | 0–120 °C | Controls reaction rate and selectivity; critical for managing exothermicity. | beilstein-journals.org |

| Nitrating Agent | HNO₃/H₂SO₄, Acetyl Nitrate | Choice of agent affects reactivity and reaction conditions. | beilstein-journals.org |

| Reactor Type | Microreactor, Capillary/Teflon Tube | Influences mixing efficiency and heat transfer. | beilstein-journals.orgbeilstein-journals.org |

Chemo- and Regioselective Synthesis Strategies

The synthesis of a specific polysubstituted benzene derivative like this compound is a challenge in regiochemistry. The final arrangement of substituents is dictated by the directing effects of the groups already present on the aromatic ring during electrophilic aromatic substitution reactions. libretexts.orguomustansiriyah.edu.iq The ethyl group is an activating group that directs incoming electrophiles to the ortho and para positions. libretexts.org Conversely, the nitro group is a strongly deactivating group, directing incoming electrophiles to the meta position. libretexts.orguomustansiriyah.edu.iq The bromine atom is deactivating but directs to the ortho and para positions. libretexts.org A successful synthesis strategy, therefore, depends critically on the sequence of the bromination and nitration steps.

Let's consider the synthesis starting from the commercially available 4-ethyl-bromobenzene (1-bromo-4-ethylbenzene). The ethyl group at position 1 and the bromine at position 4 would direct an incoming electrophile. The activating ethyl group directs to its ortho positions (2 and 6), while the deactivating bromo group directs to its ortho positions (3 and 5). The stronger activating effect of the ethyl group will predominantly direct the incoming nitronium ion (NO₂⁺) to position 2, yielding the desired product, this compound.

Alternatively, starting with 1-ethyl-2-nitrobenzene is a viable route. In this case, the ethyl group at position 1 is an ortho, para-director, and the nitro group at position 2 is a meta-director. Both groups direct an incoming electrophile, such as Br⁺, to the 4-position. This convergence of directing effects makes the bromination of 1-ethyl-2-nitrobenzene a highly regioselective method to obtain the target compound. A documented synthesis of the isomeric 4-bromo-1-ethyl-2-nitrobenzene (B3032079) starts with 2-ethylnitrobenzene, where bromination using N-Bromosuccinimide yields the desired product with high selectivity, illustrating the powerful influence of substituent directing effects. chemicalbook.com

A less favorable approach would be the nitration of 1-bromo-2-ethylbenzene. Here, the ethyl group directs to positions 4 and 6, while the bromo group directs to positions 4 and 6 as well. This would likely result in a mixture of 1-bromo-2-ethyl-4-nitrobenzene and 1-bromo-2-ethyl-6-nitrobenzene, requiring subsequent separation. Therefore, a carefully planned synthetic sequence is paramount to achieving a high yield of the desired this compound isomer without complex purification steps.

| Starting Material | Reaction | Directing Group Effects | Expected Major Product(s) | Reference |

|---|---|---|---|---|

| 1-Bromo-4-ethylbenzene | Nitration (HNO₃/H₂SO₄) | Ethyl (-C₂H₅): ortho, para-directing (activating) Bromo (-Br): ortho, para-directing (deactivating) | This compound | libretexts.orguomustansiriyah.edu.iq |

| 1-Ethyl-2-nitrobenzene | Bromination (Br₂/FeBr₃) | Ethyl (-C₂H₅): ortho, para-directing Nitro (-NO₂): meta-directing | This compound | libretexts.orguomustansiriyah.edu.iq |

| 1-Bromo-2-ethylbenzene | Nitration (HNO₃/H₂SO₄) | Ethyl (-C₂H₅): ortho, para-directing Bromo (-Br): ortho, para-directing | Mixture of 1-bromo-2-ethyl-4-nitrobenzene and 1-bromo-2-ethyl-6-nitrobenzene | libretexts.orguomustansiriyah.edu.iq |

Chemical Reactivity and Mechanistic Investigations of 1 Bromo 4 Ethyl 2 Nitrobenzene and Analogues

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction pathway for aryl halides, particularly those bearing strong electron-withdrawing groups. Unlike SN1 and SN2 reactions common to alkyl halides, the SNAr mechanism typically proceeds through a two-step addition-elimination process. The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the leaving group, which temporarily disrupts the ring's aromaticity to form a high-energy, negatively charged intermediate known as a Meisenheimer complex. dalalinstitute.com In the second, typically faster step, the leaving group departs, and the aromaticity of the ring is restored. nih.gov This pathway is energetically demanding unless the negative charge in the Meisenheimer complex can be effectively stabilized. dalalinstitute.com

Influence of Activating and Deactivating Groups on Reactivity

The rate of SNAr reactions is profoundly influenced by the nature and position of substituents on the aromatic ring. For a reaction to be facile, the aromatic ring must be electron-deficient, a condition promoted by the presence of potent electron-withdrawing groups (EWGs). masterorganicchemistry.comrsc.org

In the case of 1-bromo-4-ethyl-2-nitrobenzene, the nitro (-NO₂) group is a powerful activating group for SNAr reactions. Its strong electron-withdrawing nature, through both inductive and resonance effects, significantly reduces the electron density of the aromatic ring, making it more susceptible to nucleophilic attack. masterorganicchemistry.com Crucially, the placement of the nitro group ortho (or para) to the leaving group (in this case, bromine) is essential for effective stabilization of the anionic Meisenheimer intermediate. libretexts.org The negative charge developed during the nucleophilic addition can be delocalized onto the oxygen atoms of the ortho-nitro group through resonance, which greatly lowers the activation energy of the rate-determining addition step. dalalinstitute.com

Conversely, the ethyl (-CH₂CH₃) group at the para position is an electron-donating group (EDG) by induction. While alkyl groups are considered activating for electrophilic aromatic substitution, their electron-donating character is unfavorable for nucleophilic aromatic substitution as it increases the electron density of the ring, thereby deactivating it towards attack by a nucleophile. libretexts.org However, the activating effect of a single, strongly withdrawing nitro group, particularly in an ortho or para position, generally outweighs the deactivating effect of a weakly donating alkyl group.

The relative influence of various substituents on SNAr reactivity can be summarized as follows:

| Substituent Group | Electronic Effect | Influence on SNAr Reactivity | Position Relative to Leaving Group |

|---|---|---|---|

| -NO₂ (Nitro) | Strongly Electron-Withdrawing | Strongly Activating | Ortho/Para |

| -CN (Cyano) | Strongly Electron-Withdrawing | Strongly Activating | Ortho/Para |

| -CF₃ (Trifluoromethyl) | Strongly Electron-Withdrawing | Strongly Activating | Ortho/Para |

| -CH₂CH₃ (Ethyl) | Weakly Electron-Donating | Weakly Deactivating | Any |

| -OCH₃ (Methoxy) | Strongly Electron-Donating | Strongly Deactivating | Any |

Studies of Leaving Group Effects and Reaction Kinetics

The kinetics of SNAr reactions are typically second order, with the rate dependent on the concentrations of both the aryl halide and the nucleophile. The first step, the formation of the Meisenheimer complex, is generally the slow, rate-determining step of the reaction. nih.govmasterorganicchemistry.com

A notable feature of SNAr reactions is the unusual trend in leaving group ability among halogens. In contrast to SN2 reactions where the leaving group order is I > Br > Cl > F, the typical order for SNAr reactions is F > Cl > Br > I. libretexts.org This phenomenon is known as the "element effect." researchgate.net The inverted order arises because the rate-determining step is the nucleophilic attack, not the expulsion of the leaving group. Fluorine's high electronegativity strongly polarizes the C-F bond and withdraws electron density from the ring, making the carbon atom more electrophilic and thus more susceptible to attack by the nucleophile. masterorganicchemistry.comlibretexts.org This acceleration of the rate-determining step overcomes the high strength of the C-F bond, which is broken in the subsequent fast step.

Kinetic studies on analogous compounds, such as 2,4-dinitrophenyl halides, provide quantitative data illustrating this effect.

| Leaving Group (X) | Relative Rate Constant (krel) |

|---|---|

| F | 3300 |

| Cl | 4.5 |

| Br | 2.4 |

| I | 1.0 |

Radical Anion Chemistry and Electrochemical Behavior

Nitroaromatic compounds are well-known for their ability to accept an electron into their low-lying π* antibonding orbitals, leading to the formation of radical anions. This process is a key step in their electrochemical reduction and can lead to a variety of subsequent chemical transformations. nih.govpku.edu.cn

Generation and Stability of Radical Anions

The radical anion of this compound and its analogues can be generated through a one-electron reduction process. This is commonly achieved electrochemically at a cathode or through chemical reduction using single-electron donors. dalalinstitute.com The initial reduction step is often a reversible, diffusion-controlled process. pku.edu.cn

The stability of the resulting nitroaromatic radical anion (ArNO₂⁻) is a critical factor determining its subsequent reaction pathways. These species are often transient intermediates, and their stability is influenced by several factors, including the solvent, pH, and the structure of the parent molecule. nih.govresearchgate.net In protic media, radical anions can undergo protonation followed by further reactions. wikipedia.org The stability of nitro radical anions generally increases as the pH of the medium increases, due to a decrease in the rate of proton-dependent decay reactions. researchgate.net Studies on various nitroaromatic compounds have shown that their radical anions can undergo decay through second-order disproportionation reactions, the rates of which are structure-sensitive. nih.gov

Electron Transfer Mechanisms (EC, DISP, Photo-ECE)

The electrochemical reduction of nitroaromatic halides can proceed through several complex mechanisms, which are often designated by acronyms describing the sequence of steps.

EC Mechanism : This is the simplest multi-step process, involving an initial E lectrochemical step (the formation of the radical anion) followed by an irreversible C hemical reaction. For a compound like this compound, this could involve the fragmentation of the radical anion to yield a phenyl radical and a bromide ion.

DISP Mechanism : In some cases, the initially formed radical anion can undergo a DISP roportionation reaction. For the analogue 1-bromo-4-nitrobenzene (B128438), a DISP-type mechanism has been observed where the radical anion reacts with a neutral molecule, leading to the formation of the nitrobenzene (B124822) radical anion and bromide. wikipedia.org This pathway involves a complex series of electron transfer and bond-breaking steps that ultimately consume between one and two electrons per molecule of the starting material. wikipedia.org

Photo-ECE Mechanism : This mechanism involves a sequence of E lectrochemical, C hemical, and further E lectrochemical steps, where the process is initiated by light (Photo ). While not specifically documented for this compound, nitroaromatic compounds are known to be photoactive. rsc.org A Photo-ECE mechanism would involve the photoexcitation of the molecule, followed by electron transfer to form an excited-state radical anion. This could then undergo a chemical reaction (e.g., C-Br bond cleavage), yielding a product that is itself electrochemically active and can undergo a second electrochemical step (reduction or oxidation) at the electrode.

Reactions in Non-Conventional Media (e.g., Ionic Liquids)

The reaction environment can dramatically alter the chemical behavior of reactive intermediates like radical anions. Room-temperature ionic liquids (RTILs) are non-volatile solvents composed entirely of ions, which can provide a unique medium for electrochemical reactions.

Studies on the analogue 1-bromo-4-nitrobenzene have shown that its radical anion exhibits significantly different reactivity in the ionic liquid N-butyl-N-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide, [C₄mPyrr][NTf₂], compared to conventional non-aqueous solvents like acetonitrile (B52724) or DMSO. wikipedia.org In conventional solvents, the radical anion of 1-bromo-4-nitrobenzene is relatively stable on the timescale of cyclic voltammetry. However, in the ionic liquid, it is highly reactive and undergoes a rapid follow-up reaction consistent with the DISP mechanism. wikipedia.org This enhanced reactivity is likely due to the ability of the ionic solvent to stabilize the charged products (bromide ions) formed during the reaction sequence. This demonstrates that non-conventional media can not only influence reaction rates but also fundamentally change the preferred mechanistic pathway.

Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools in synthetic organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. For substituted bromo-nitroaromatics like this compound, the carbon-bromine bond is the primary site for these transformations.

The Heck reaction, a palladium-catalyzed coupling of an aryl halide with an alkene, is a cornerstone of C-C bond formation. wikipedia.org While specific studies on this compound are not extensively documented, the reactivity of the analogous compound, 1-bromo-4-nitrobenzene, provides significant insights. In a typical Heck reaction, the aryl bromide is reacted with an olefinic partner, such as styrene, in the presence of a palladium catalyst and a base. nih.govresearchgate.net

The reaction mechanism involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination regenerates the double bond in the product and forms a palladium-hydride species, which is then reductively eliminated by the base to regenerate the active Pd(0) catalyst. wikipedia.org

Studies on 1-bromo-4-nitrobenzene have explored various palladium catalysts, including those with hydrazone and N-heterocyclic carbene (NHC) ligands, to optimize reaction conditions. researchgate.net Key parameters influencing the reaction's success include the choice of solvent, base, and reaction temperature. For instance, high conversion rates have been achieved using palladium complexes in solvents like DMA with bases such as sodium carbonate. nih.govresearchgate.net

Table 1: Exemplary Heck Reaction Conditions for 1-Bromo-4-nitrobenzene with Styrene

| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

| Pd(II)-hydrazone complex | Na2CO3 | DMA | 50 | 99.87 |

| Pd-NHC complex | K2CO3 | DMF | 120 | High |

Data is based on reactions with the analogue 1-bromo-4-nitrobenzene and is intended to be illustrative for the potential reactivity of this compound.

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organohalide. libretexts.orgnih.gov This reaction is widely used for the synthesis of biaryls and other conjugated systems. Again, drawing parallels from 1-bromo-4-nitrobenzene, it is expected that this compound would readily participate in Suzuki-Miyaura coupling reactions.

The catalytic cycle of the Suzuki-Miyaura reaction involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with the organoboron reagent in the presence of a base, and finally, reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org

Research on 1-bromo-4-nitrobenzene has demonstrated its successful coupling with various arylboronic acids using different palladium catalysts and reaction conditions. researchgate.net The presence of the electron-withdrawing nitro group can influence the oxidative addition step, making these substrates reactive partners in the coupling process. A recent development has even shown that the nitro group itself can be used as a leaving group in Suzuki-Miyaura couplings, although the carbon-halogen bond is the more conventional reaction site. organic-chemistry.orgmdpi.com

Table 2: Representative Suzuki-Miyaura Coupling Conditions for 1-Bromo-4-nitrobenzene

| Boronic Acid | Catalyst | Base | Solvent | Yield (%) |

| Phenylboronic acid | GO@NHC-Pd | K2CO3 | H2O/EtOH | High |

| Various arylboronic acids | Pd(OAc)2/XPhos | K3PO4 | Toluene (B28343) | 80 |

Data is based on reactions with the analogue 1-bromo-4-nitrobenzene and is provided as a predictive model for the reactivity of this compound.

The Stille coupling involves the reaction of an organohalide with an organotin compound, catalyzed by palladium. organic-chemistry.orglibretexts.org This reaction is known for its tolerance of a wide range of functional groups. It is anticipated that this compound would be a suitable substrate for Stille coupling reactions, based on the reactivity of similar bromo-nitroaromatic compounds. nih.gov

The mechanism of the Stille reaction follows the general catalytic cycle of oxidative addition, transmetalation, and reductive elimination. libretexts.org The choice of palladium catalyst and ligands is crucial for achieving high yields and selectivity. Studies on bromo-nitrophenyl triflates have shown that palladium catalysts can selectively activate the carbon-bromine bond for Stille coupling. nih.gov

Table 3: Illustrative Stille Coupling Reaction of 1-Bromo-4-nitrobenzene

| Organostannane | Catalyst | Additive | Solvent | Yield (%) |

| (Ethenyl)tributyltin | PdCl2(PPh3)2 | - | 1,4-Dioxane | High |

| (Phenyl)tributyltin | Pd(OAc)2/XPhos | - | Toluene | 89 |

Data is based on reactions with the analogue 1-bromo-4-nitrobenzene and serves as a reference for the potential reactivity of this compound.

Other Significant Transformation Pathways

Beyond metal-catalyzed cross-coupling, the functional groups of this compound can undergo various other transformations.

The nitro group is readily reduced to an amino group, which is a key transformation in the synthesis of anilines and their derivatives. wikipedia.org A variety of reducing agents can be employed for this purpose, offering different levels of chemoselectivity. commonorganicchemistry.com

Common methods for the reduction of aromatic nitro compounds include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel. commonorganicchemistry.com Metal-acid systems, such as iron in acetic acid or tin(II) chloride in hydrochloric acid, are also effective. scispace.com The choice of reagent is important, especially when other reducible functional groups are present. For instance, catalytic hydrogenation might also affect the bromo substituent (hydrodehalogenation), so milder conditions or alternative reagents may be necessary to achieve selective reduction of the nitro group. commonorganicchemistry.com

Table 4: Common Reagents for the Reduction of Aromatic Nitro Groups

| Reagent | Conditions | Product |

| H2, Pd/C | Methanol, room temperature | Aniline (B41778) derivative |

| Fe, HCl | Ethanol (B145695)/Water, reflux | Aniline derivative |

| SnCl2·2H2O | Ethanol, reflux | Aniline derivative |

| Na2S2O4 | Water/Methanol | Aniline derivative |

This table provides general methods for the reduction of nitroarenes, which are applicable to this compound.

The ethyl and bromo substituents on the aromatic ring of this compound can also be chemically modified, although these transformations are generally less common than reactions involving the nitro and bromo groups in cross-coupling.

The ethyl group can potentially undergo oxidation at the benzylic position to form a corresponding acetophenone (B1666503) or benzoic acid derivative under strong oxidizing conditions. However, the presence of the deactivating nitro group would make such reactions more challenging compared to activated aromatic systems.

The bromo substituent, apart from its role in cross-coupling reactions, can be converted to other functional groups through nucleophilic aromatic substitution, although the deactivating effect of the nitro group makes this less favorable unless there is strong activation from other substituents or the use of harsh reaction conditions. Alternatively, the bromo group can be transformed into an organometallic reagent, such as a Grignard or organolithium species, by metal-halogen exchange. This would then allow for subsequent reactions with various electrophiles. However, the presence of the reducible nitro group would likely be incompatible with the formation of these highly reactive organometallic intermediates.

Comprehensive Spectroscopic Characterization and Structural Elucidation

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. A solution of 1-Bromo-4-ethyl-2-nitrobenzene in a suitable solvent (like ethanol (B145695) or methanol) would be analyzed to find its absorption maxima (λ_max). The presence of the nitro group and the benzene (B151609) ring, which are chromophores, would likely result in characteristic absorption bands in the ultraviolet region of the spectrum. These absorptions correspond to π → π* and n → π* electronic transitions.

Analysis of Electronic Transitions and Chromophores

The electronic absorption spectrum of this compound is primarily dictated by the chromophores present in its structure. A chromophore is a part of a molecule responsible for its color by absorbing light at specific wavelengths in the visible or ultraviolet regions. In this molecule, the principal chromophore is the nitroaromatic system, which consists of the benzene ring substituted with a nitro group (-NO2), a bromo group (-Br), and an ethyl group (-C2H5).

The nitrobenzene (B124822) moiety itself is a well-studied chromophore. Nitrobenzene typically exhibits multiple absorption bands in its UV-Vis spectrum. acs.orgnih.gov These bands arise from various electronic transitions, primarily of the n→π* and π→π* types.

π→π Transitions:* These are typically high-energy transitions, resulting in strong absorption bands. In nitrobenzene, transitions to the ¹(Lbππ) and other ππ states are observed in the UVB and UVC regions. acs.org

n→π Transition:* A weaker absorption band, corresponding to the transition of a non-bonding electron from the oxygen of the nitro group to an anti-bonding π* orbital of the aromatic ring, is typically observed in the UVA region, around 345 nm for nitrobenzene. acs.orgnih.gov This transition is formally forbidden by symmetry rules in unsubstituted nitrobenzene but can be observed due to symmetry breaking. acs.org

The substituents on the benzene ring—the bromo and ethyl groups—act as auxochromes. An auxochrome is a group of atoms that, when attached to a chromophore, modifies its ability to absorb light, typically shifting the absorption maximum to a longer wavelength (a bathochromic or red shift) and increasing the absorption intensity (a hyperchromic effect). libretexts.org The presence of the bromo and ethyl groups is therefore expected to modulate the position and intensity of the characteristic nitrobenzene absorption bands.

Expected Electronic Transitions for this compound

| Transition Type | Associated Chromophore | Expected Wavelength Region | Notes |

|---|---|---|---|

| π→π* | Substituted Benzene Ring | UVB/UVC (< 315 nm) | High intensity absorption bands. |

Advanced Mass Spectrometry Techniques

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through fragmentation analysis. For a compound like this compound, various mass spectrometry techniques coupled with chromatographic separation are employed for comprehensive characterization.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity Confirmation

Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. It is highly effective for analyzing non-volatile or thermally labile compounds. In the context of this compound, LC-MS serves to confirm the molecular identity and assess the purity of a sample.

A sample solution is injected into an LC system, where it passes through a column that separates the components of the mixture. The separated components then enter the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique used in LC-MS for polar molecules like nitroaromatic compounds. The ionization and fragmentation behavior of nitroaromatic compounds in ESI-MS can be complex, with efficiency varying based on molecular structure. nih.gov Fragmentation can occur, often involving the loss of the nitro group (NO₂) or nitric oxide (NO). nih.gov

Table of Expected LC-MS Data for this compound

| Parameter | Expected Value/Observation | Significance |

|---|---|---|

| Retention Time (tR) | Dependent on LC conditions (column, mobile phase) | Characteristic for the compound under specific conditions, indicates purity. |

| [M+H]+ (m/z) | ~230.98 | Confirmation of molecular weight (protonated molecule). |

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) for High-Resolution Analysis

Ultra-performance liquid chromatography-mass spectrometry (UPLC-MS) is an advancement of conventional LC-MS that utilizes smaller stationary phase particles in the chromatographic column. This results in significantly higher resolution, sensitivity, and speed of analysis. measurlabs.com UPLC-MS is particularly useful for resolving complex mixtures and for the precise quantification of analytes. measurlabs.comcoresta.org

For this compound, UPLC-MS would provide a more detailed purity profile than standard LC-MS, capable of separating closely related impurities. When coupled with a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap analyzer, UPLC-MS can provide highly accurate mass measurements, allowing for the determination of the elemental composition of the parent ion and its fragments.

Table of Expected High-Resolution UPLC-MS Data

| Ion | Calculated Exact Mass | Expected Observed Mass | Purpose |

|---|---|---|---|

| C₈H₈⁷⁹BrNO₂ | 228.9738 | Within ppm accuracy | Elemental composition confirmation. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Species

Gas chromatography-mass spectrometry (GC-MS) is a technique used for the analysis of volatile and thermally stable compounds. This compound, being a semi-volatile organic compound, is amenable to GC-MS analysis. In GC-MS, the sample is vaporized and separated in a gaseous mobile phase. Electron ionization (EI) is a common ionization method in GC-MS, which typically induces extensive fragmentation.

The resulting mass spectrum provides a unique fragmentation pattern, often referred to as a "chemical fingerprint," which is highly useful for structural elucidation and compound identification. For aromatic compounds, the molecular ion peak is usually observable. miamioh.edu The fragmentation of this compound in EI-MS would likely involve the loss of the ethyl group, the nitro group, and potentially bromine, leading to a series of characteristic fragment ions. Analysis of related brominated aromatic compounds by GC-MS has been shown to be an effective method for their selective detection. acs.org

Table of Predicted GC-MS Fragmentation Data for this compound

| m/z Value | Possible Fragment | Fragmentation Pathway |

|---|---|---|

| 229/231 | [M]⁺ | Molecular Ion (showing bromine isotope pattern) |

| 200/202 | [M-C₂H₅]⁺ | Loss of the ethyl group (benzylic cleavage) |

| 183 | [M-NO₂]⁺ | Loss of the nitro group |

| 154 | [M-NO₂-C₂H₅]⁺ | Successive loss of nitro and ethyl groups |

Computational Chemistry and Quantum Mechanical Investigations

Density Functional Theory (DFT) Calculations

DFT methods are a mainstay of computational chemistry, balancing accuracy with computational cost to model electronic structures. The B3LYP functional combined with a suitable basis set, such as 6-311++G(d,p), is a common choice for such analyses.

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry. For 1-bromo-4-ethyl-2-nitrobenzene, this involves minimizing the energy of the molecule by adjusting bond lengths, bond angles, and dihedral angles.

A key structural feature of substituted nitrobenzenes is the orientation of the nitro group (NO₂) relative to the benzene (B151609) ring. Steric hindrance from adjacent substituents can cause the nitro group to twist out of the plane of the ring. In a related molecule, 1-bromo-4-methyl-2-nitrobenzene, the dihedral angle between the nitro group and the phenyl ring has been reported. This twisting is a result of the steric strain between the bromine atom and one of the oxygen atoms of the nitro group. A similar effect would be anticipated for the ethyl-substituted compound.

The ethyl group also possesses rotational freedom around the C-C bond connecting it to the benzene ring, leading to different conformers. Computational analysis would identify the lowest energy conformer, which is the most likely orientation to be observed.

Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative) (Note: This data is hypothetical and based on expected trends from similar molecules. Actual values would require specific DFT calculations.)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-Br | 1.89 - 1.91 | ||

| C-N | 1.47 - 1.49 | ||

| N-O | 1.22 - 1.24 | ||

| C-C (ring) | 1.38 - 1.40 | ||

| C-C-Br | 118 - 120 | ||

| C-C-N | 120 - 122 | ||

| O-N-O | 123 - 125 | ||

| C-C-N-O | 15 - 25 |

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's chemical reactivity and electronic properties. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability. A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. In substituted nitrobenzenes, the HOMO is typically localized over the benzene ring and the substituents, while the LUMO is often concentrated on the electron-withdrawing nitro group. This distribution facilitates charge transfer within the molecule.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative) (Note: This data is hypothetical and based on general values for similar aromatic nitro compounds.)

| Orbital | Energy (eV) |

| HOMO | -6.5 to -7.5 |

| LUMO | -2.0 to -3.0 |

| HOMO-LUMO Gap | 4.0 to 5.0 |

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is used to predict sites for electrophilic and nucleophilic attack. Red regions indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue regions indicate areas of low electron density (positive potential), which are prone to nucleophilic attack.

For this compound, the MEP map would be expected to show the most negative potential (red) around the oxygen atoms of the nitro group, making them sites for interaction with electrophiles. The regions around the hydrogen atoms of the benzene ring and the ethyl group would likely show a positive potential (blue), indicating their susceptibility to nucleophilic attack.

Mulliken population analysis is a method for calculating the partial charge on each atom in a molecule. This provides a quantitative measure of the electron distribution and can help in understanding the molecule's polarity and reactivity.

Table 3: Predicted Mulliken Atomic Charges for this compound (Illustrative) (Note: This data is hypothetical and represents expected charge distributions.)

| Atom | Partial Charge (a.u.) |

| Br | -0.05 to -0.15 |

| C (attached to Br) | +0.10 to +0.20 |

| C (attached to NO₂) | +0.15 to +0.25 |

| N | +0.40 to +0.50 |

| O | -0.30 to -0.40 |

| C (ethyl) | -0.10 to -0.20 |

| H (ethyl) | +0.05 to +0.15 |

Theoretical Prediction of Spectroscopic Parameters

Computational methods can also predict various spectroscopic properties, providing a powerful tool for interpreting experimental spectra.

Theoretical vibrational analysis using DFT can predict the infrared (IR) and Raman spectra of a molecule. The calculations yield the frequencies of the normal modes of vibration and their corresponding intensities. These predicted spectra can be compared with experimental data to confirm the molecular structure and assign vibrational bands to specific atomic motions.

Key vibrational modes for this compound would include the symmetric and asymmetric stretching of the NO₂ group, C-H stretching of the aromatic ring and the ethyl group, C-N stretching, and C-Br stretching. The calculated frequencies are often scaled by a factor to correct for anharmonicity and other limitations of the theoretical model, leading to better agreement with experimental spectra.

Table 4: Predicted Key Vibrational Frequencies for this compound (Illustrative) (Note: This data is hypothetical and based on characteristic frequencies for the functional groups.)

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| NO₂ asymmetric stretch | 1530 - 1560 |

| NO₂ symmetric stretch | 1340 - 1370 |

| C-H aromatic stretch | 3050 - 3100 |

| C-H aliphatic stretch | 2850 - 2960 |

| C-N stretch | 840 - 870 |

| C-Br stretch | 550 - 650 |

Calculated Nuclear Magnetic Resonance (NMR) Chemical Shifts (e.g., GIAO Method)

For a molecule like this compound, theoretical calculations would provide predicted ¹H and ¹³C chemical shifts. The aromatic protons would be expected to appear in the downfield region of the ¹H NMR spectrum due to the deshielding effects of the aromatic ring, the nitro group, and the bromine atom. The protons of the ethyl group would exhibit characteristic splitting patterns. In the ¹³C NMR spectrum, the carbon atoms directly bonded to the electron-withdrawing nitro group and the bromine atom would be significantly deshielded.

A hypothetical data table for calculated NMR chemical shifts is presented below to illustrate the expected output from such a study.

Table 1: Hypothetical Calculated NMR Chemical Shifts for this compound (Note: This data is illustrative and not based on published calculations.)

| Atom | Calculated ¹H Chemical Shift (ppm) | Calculated ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1-Br | - | 118.5 |

| C2-NO₂ | - | 149.0 |

| C3-H | 7.85 | 133.0 |

| C4-CH₂CH₃ | - | 145.0 |

| C5-H | 7.50 | 128.0 |

| C6-H | 8.10 | 125.0 |

| -CH₂- | 2.75 | 28.5 |

Simulation of UV-Vis Spectra using Time-Dependent DFT (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a robust method for simulating electronic absorption spectra, providing insights into the electronic transitions within a molecule. A TD-DFT calculation for this compound would predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. These transitions typically involve the promotion of electrons from occupied molecular orbitals to unoccupied molecular orbitals, often from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO).

The UV-Vis spectrum of this compound would be expected to show absorptions characteristic of nitroaromatic compounds. The electronic transitions would likely be of the π → π* and n → π* type, originating from the benzene ring and the nitro group. The specific λmax values would be influenced by the substitution pattern of the bromine atom and the ethyl group on the benzene ring.

Table 2: Hypothetical Simulated UV-Vis Spectral Data for this compound (Note: This data is illustrative and not based on published calculations.)

| Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contributions |

|---|---|---|

| 340 | 0.15 | HOMO -> LUMO |

| 285 | 0.45 | HOMO-1 -> LUMO |

Thermodynamic Properties and Chemical Reactivity Indices

Computational chemistry also allows for the determination of various thermodynamic parameters and reactivity descriptors that are crucial for understanding the stability and chemical behavior of a molecule.

Calculation of Enthalpies, Entropies, and Free Energies

The thermodynamic properties of this compound, such as enthalpy (H), entropy (S), and Gibbs free energy (G), can be calculated using statistical mechanics based on the results of quantum mechanical frequency calculations. These calculations provide information about the vibrational, rotational, and translational contributions to the thermodynamic functions. Such data is vital for predicting the spontaneity of reactions and understanding the compound's stability under various conditions.

Table 3: Hypothetical Calculated Thermodynamic Properties of this compound at 298.15 K (Note: This data is illustrative and not based on published calculations.)

| Property | Calculated Value | Units |

|---|---|---|

| Enthalpy (H) | - | kcal/mol |

| Entropy (S) | - | cal/mol·K |

Evaluation of Global and Local Reactivity Descriptors

For this compound, these descriptors would indicate a high electrophilicity due to the presence of the electron-withdrawing nitro group. The Fukui functions would likely highlight the carbon atoms of the aromatic ring, particularly those ortho and para to the nitro group, as being susceptible to nucleophilic attack.

Table 4: Hypothetical Calculated Global and Local Reactivity Descriptors for this compound (Note: This data is illustrative and not based on published calculations.)

| Descriptor | Calculated Value |

|---|---|

| Global Descriptors | |

| Chemical Potential (μ) | - |

| Hardness (η) | - |

| Electrophilicity (ω) | - |

| Local Descriptors (Fukui Functions) | |

| Most Nucleophilic Atom | - |

Advanced Structural Analysis and Crystallography

Single-Crystal X-ray Diffraction Studies

Analysis of Dihedral Angles and Torsional Conformations

Without crystallographic data, an analysis of the dihedral angles, particularly the torsion angle between the nitro group and the benzene (B151609) ring, and the conformation of the ethyl group relative to the aromatic plane cannot be conducted.

Crystal Packing and Intermolecular Interactions (e.g., Halogen Bonding)

Details on the arrangement of molecules within the crystal lattice, including potential intermolecular interactions such as halogen bonding, π-π stacking, or other weak forces that govern the solid-state structure, are unknown in the absence of a crystal structure determination.

Applications of 1 Bromo 4 Ethyl 2 Nitrobenzene and Its Derivatives in Chemical Research and Industry

Utility as Key Synthetic Intermediates

1-Bromo-4-ethyl-2-nitrobenzene is a substituted aromatic compound that, due to its functional groups—a bromo group, an ethyl group, and a nitro group—has the potential to serve as a versatile intermediate in various synthetic applications. The bromine atom can be displaced or participate in cross-coupling reactions, the nitro group can be reduced to an amine, and the ethyl group can influence the compound's solubility and reactivity. However, a comprehensive review of scientific literature and patent databases reveals a notable lack of specific, documented applications for this particular compound in several key areas of chemical synthesis.

Building Blocks for Agrochemical Synthesis

Despite the structural motifs present in this compound that are common in agrochemical compounds, extensive searches of chemical and patent literature did not yield specific examples of its use as a direct building block in the synthesis of herbicides, fungicides, or other agrochemicals. While related nitroaromatic and brominated compounds are prevalent in this industry, the direct application of this compound remains undocumented in publicly available resources.

Precursors in the Production of Dyes and Specialty Chemicals

The synthesis of dyes and specialty chemicals often utilizes nitroaromatic compounds as precursors for chromophoric and auxochromic groups. The transformation of the nitro group in this compound to an amino group would yield a bromo-ethyl-aniline derivative, a class of compounds that can be used in the production of azo dyes and other colorants. However, there is no specific information available in the reviewed literature that details the use of this compound as a precursor in the industrial production of dyes or other specialty chemicals.

Starting Materials for Pharmaceutical Precursors

Nitroaromatic compounds are frequently employed as starting materials in the synthesis of pharmaceutical ingredients, often through the reduction of the nitro group to an amine, which is a key functional group in many bioactive molecules. While the structure of this compound suggests its potential as a precursor for various pharmaceutical intermediates, a thorough search of the scientific and patent literature did not uncover any specific instances of its use for this purpose.

Intermediates in the Synthesis of Specific Insecticides (e.g., Pyrethroids)

The synthesis of certain insecticides, including some pyrethroids, involves halogenated and nitrated aromatic intermediates. Notably, the methyl analog of the title compound, 1-Bromo-4-methyl-2-nitrobenzene, has been reported as a synthetic intermediate for alcohol moieties used in pyrethroid insecticides. However, there is no direct evidence or documentation in the scientific literature or patent databases to confirm the use of this compound as an intermediate in the synthesis of pyrethroids or other specific insecticides.

Research Applications in Proteomics and Biochemical Studies

A search of scientific databases for applications of this compound in the fields of proteomics and biochemical studies yielded no specific results. While certain brominated or nitrated compounds can be used as labeling reagents or probes in biochemical assays, there is no documented use of this compound for these purposes.

Role as Internal Standards in Analytical Chemistry

In analytical chemistry, internal standards are compounds added to a sample in a known concentration to facilitate the quantification of other analytes. These standards are typically chosen for their chemical stability and similarity to the analyte of interest, as well as having a distinct signal in the analytical method being used. A review of analytical chemistry literature and method development resources did not provide any indication that this compound is commonly used as an internal standard in chromatographic or other analytical techniques.

Research Findings Summary

The table below summarizes the findings from the literature and patent review regarding the applications of this compound.

| Application Area | Research Findings |

| Agrochemical Synthesis | No documented use as a direct building block. |

| Dyes and Specialty Chemicals | No specific examples of its use as a precursor. |

| Pharmaceutical Precursors | No documented instances of its use as a starting material. |

| Insecticide Synthesis (Pyrethroids) | No direct evidence of its use as an intermediate. |

| Proteomics and Biochemical Studies | No documented research applications. |

| Internal Standards in Analytical Chemistry | No indication of its use as an internal standard. |

Environmental Dynamics and Degradation Pathways

Environmental Fate and Transport Mechanisms

The movement and distribution of 1-bromo-4-ethyl-2-nitrobenzene in the environment are dictated by its physicochemical properties, which influence its partitioning between air, water, soil, and biota.

| Compound | Henry's Law Constant (atm-m³/mol) | Volatilization Potential |

| Nitrobenzene (B124822) | 2.4 x 10⁻⁵ | Moderate |

| 2-Nitrotoluene (B74249) | 1.7 x 10⁻⁵ | Moderate |

| 1-Bromo-4-nitrobenzene (B128438) | Data not available | Likely moderate |

| This compound | Data not available | Expected to be low to moderate |

This table presents data for related compounds to infer the potential behavior of this compound. Data for nitrobenzene and 2-nitrotoluene are from established sources nih.gov.

Volatilization from soil surfaces is a more complex process, influenced by factors such as soil type, moisture content, temperature, and the chemical's adsorption characteristics. For compounds with low to moderate vapor pressure and a tendency to adsorb to soil particles, volatilization from soil is generally a less significant transport mechanism compared to leaching or runoff.

The mobility of this compound in soil and its potential to leach into groundwater are largely dependent on its adsorption to soil particles. This adsorption is primarily governed by the soil's organic carbon content and the chemical's organic carbon-water (B12546825) partition coefficient (Koc). Nitroaromatic compounds are known to interact with soil organic matter through various mechanisms, including hydrophobic interactions and more specific interactions like π-π electron donor-acceptor interactions.

The presence of the nitro group, an electron-withdrawing group, can enhance the adsorption of aromatic compounds to certain soil components. The ethyl group, being hydrophobic, will also contribute to its partitioning into the organic fraction of the soil. Consequently, it is anticipated that this compound will exhibit moderate to strong adsorption to soils with higher organic matter content, which would limit its mobility and reduce the potential for groundwater contamination. Conversely, in sandy soils with low organic matter, the potential for leaching would be higher.

| Parameter | Estimated Value/Behavior for this compound | Implication |

| Log Koc | Expected to be in the range of 2.5 - 3.5 (based on related compounds) | Moderate to low mobility in soil |

| Water Solubility | Low (inferred from structure) | Higher tendency to partition to soil organic matter |

| Leaching Potential | Low in organic-rich soils; higher in sandy soils | Risk of groundwater contamination is site-specific |

This table provides estimated behavior based on the properties of similar nitroaromatic and halogenated compounds.

Abiotic Degradation Pathways

Abiotic degradation processes, which are not mediated by living organisms, can contribute to the transformation of this compound in the environment. The primary abiotic pathways for aromatic compounds are photolysis and hydrolysis.

While specific photolytic studies on this compound are not available, nitroaromatic compounds are generally susceptible to photodegradation. The absorption of ultraviolet (UV) radiation can lead to the excitation of the molecule and subsequent chemical reactions. For many nitroaromatics, this can involve the reduction of the nitro group or cleavage of the aromatic ring. The presence of a bromine atom may also influence the photolytic process, potentially leading to dehalogenation reactions. The rate and products of photolysis would depend on the wavelength and intensity of light, as well as the presence of other substances in the environment that can act as photosensitizers or quenchers.

Hydrolysis is a chemical reaction with water that can lead to the degradation of a compound. For this compound, the C-Br and C-NO2 bonds are the most likely sites for hydrolysis. However, the carbon-bromine bond on an aromatic ring is generally stable and resistant to hydrolysis under typical environmental pH and temperature conditions. Similarly, the nitro group attached to an aromatic ring is also hydrolytically stable repec.org. Therefore, it is expected that hydrolysis will not be a significant degradation pathway for this compound in the environment.

Biotic Degradation Mechanisms (e.g., Bioreduction of Nitro Group)

Microbial degradation is a crucial pathway for the removal of many organic pollutants from the environment. For nitroaromatic compounds, the initial and most critical step in their biodegradation is often the reduction of the nitro group nih.govcswab.orgnih.gov.

The electron-withdrawing nature of the nitro group makes the aromatic ring less susceptible to oxidative attack by microbial enzymes. Therefore, the initial transformation is typically a reduction of the nitro group under either anaerobic or aerobic conditions. This process is mediated by a class of enzymes known as nitroreductases, which are found in a wide variety of bacteria and fungi researchgate.netnih.govresearchgate.netgoogle.com.

The reduction of the nitro group proceeds through a series of intermediates:

-NO₂ (nitro) → -NO (nitroso) → -NHOH (hydroxylamino) → -NH₂ (amino)

This transformation is significant because the resulting amino aromatic compound, 2-amino-1-bromo-4-ethylbenzene, is generally more amenable to subsequent aerobic degradation through ring-cleavage pathways. Under anaerobic conditions, the reduction of the nitro group is a key detoxification step mdpi.com. The complete mineralization of halogenated nitroaromatic compounds by microorganisms has been reported, often involving a consortium of different microbial species mdpi.comresearchgate.netnih.gov. The degradation of this compound would likely follow a similar pathway, starting with the bioreduction of the nitro group, followed by potential dehalogenation and subsequent cleavage of the aromatic ring.

| Degradation Step | Mediating Agent | Conditions | Resulting Product (Hypothetical) |

| Nitroreduction | Bacterial/Fungal Nitroreductases | Aerobic or Anaerobic | 2-Amino-1-bromo-4-ethylbenzene |

| Dehalogenation | Dehalogenase enzymes | Aerobic or Anaerobic | 4-Ethyl-2-aminophenol |

| Ring Cleavage | Dioxygenase enzymes | Aerobic | Aliphatic intermediates |

| Mineralization | Various microbial consortia | Aerobic | CO₂, H₂O, Br⁻, NH₄⁺ |

This table outlines a hypothetical biotic degradation pathway for this compound based on established mechanisms for related compounds.

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Separation Techniques

Chromatography is the cornerstone for the analysis of 1-Bromo-4-ethyl-2-nitrobenzene, providing the necessary separation from other components in a sample. The choice between liquid and gas chromatography depends on the sample matrix, required sensitivity, and the volatility of the analyte.

Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used and effective method for the separation of nitroaromatic compounds. nih.govphenomenex.com The optimization of an HPLC method for this compound involves a systematic approach to selecting and refining several key parameters to achieve optimal resolution, peak shape, and analysis time.

The stationary phase is a critical component. C18 columns are frequently preferred for their high hydrophobicity and surface area, which provides excellent separation power for a range of organic compounds. phenomenex.com For compounds with different electronic characteristics, such as halogenated aromatics, alternative stationary phases like Phenyl-Hexyl or Pentafluorophenyl (PFP) can offer different selectivity due to varied pi-pi interactions. chromforum.org

The mobile phase composition, typically a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and water, is adjusted to control the retention time of the analyte. sielc.com For ionizable compounds or to improve peak shape, modifiers such as formic acid or phosphoric acid are often added. sielc.comsielc.com For mass spectrometry applications, volatile modifiers like formic acid are necessary. sielc.com Further optimization can be achieved by adjusting the column temperature, which can influence retention times and improve separation efficiency. chromforum.org

Table 1: Optimized HPLC-UV Method Parameters for this compound Analysis

| Parameter | Condition | Purpose |

|---|---|---|

| Instrument | Alliance HPLC System or equivalent | Provides a stable platform for separation. |

| Column | C18 reversed-phase column (e.g., 25 cm x 4.6 mm, 5 µm) | Separation based on hydrophobicity. epa.gov |

| Mobile Phase | Acetonitrile:Water (70:30, v/v) with 0.1% Formic Acid | Elution of the analyte from the column. |

| Flow Rate | 1.0 mL/min | Controls the speed of the separation. |

| Column Temp. | 35 °C | Ensures reproducible retention times. chromforum.org |

| Injection Vol. | 10 µL | Introduction of the sample onto the column. |

| Detector | UV-Vis Detector | Quantification of the analyte. |

| Wavelength | 254 nm | Corresponds to a strong absorbance band for nitroaromatics. epa.gov |

For the analysis of volatile and semi-volatile compounds like this compound, Gas Chromatography (GC) is a powerful technique capable of detecting concentrations at parts-per-billion (ppb) levels. epa.gov The development of a robust GC protocol requires careful selection of the column, detector, and temperature program.

The analytical system should be suitable for split/splitless injection. epa.gov Wide-bore capillary columns are commonly employed for such analyses. epa.gov Given the compound's structure, highly specific and sensitive detectors are preferred. The Electron Capture Detector (ECD) is particularly sensitive to electronegative groups, making it ideal for detecting halogenated compounds. youtube.com Alternatively, a Nitrogen-Phosphorus Detector (NPD) can be used, as it is selective for nitrogen-containing compounds. epa.gov

Sample preparation for trace analysis may involve preconcentration on adsorbent materials followed by thermal desorption, or solvent extraction to transfer the analyte into a clean solvent suitable for injection. youtube.com The temperature program of the GC oven is optimized to ensure that the compound is volatilized and travels through the column, separating from other matrix components, before reaching the detector.

Table 2: Typical GC-ECD Protocol Parameters for Trace Analysis of this compound

| Parameter | Condition | Purpose |

|---|---|---|

| Instrument | Gas Chromatograph with ECD | Separation and sensitive detection. epa.gov |

| Column | DB-5 or equivalent (30 m x 0.32 mm ID, 0.25 µm film) | Inert capillary column for separation. |

| Carrier Gas | Helium or Nitrogen, 1.5 mL/min | Mobile phase to carry the sample through the column. |

| Injector Temp. | 250 °C | Ensures rapid volatilization of the sample. |

| Oven Program | 60 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min | Separates compounds based on boiling points. |

| Detector Temp. | 300 °C | Maintains analyte in the gas phase for detection. |

| Injection Mode | Splitless (1 µL) | Maximizes analyte transfer for trace analysis. |

Spectroscopic Detection and Quantification Methods

Spectroscopic detectors coupled with chromatographic systems provide the means for both identifying and quantifying this compound.

Ultraviolet (UV) detection is a common and reliable method for quantifying nitroaromatic compounds separated by HPLC. epa.gov The principle is based on the absorption of UV light by the analyte molecule. This compound possesses a benzene (B151609) ring substituted with a nitro group (-NO2), which is a strong chromophore. This structure results in significant UV absorbance.

While chromatographic retention time and UV absorbance provide strong evidence for the presence of a compound, mass spectrometry (MS) offers definitive structural confirmation and enhanced sensitivity. mdpi.com Coupling either GC or HPLC to a mass spectrometer (GC-MS or LC-MS) is the gold standard for comprehensive analysis.

In GC-MS, as the separated compound elutes from the GC column, it enters the MS ion source, where it is typically ionized by electron ionization (EI). This high-energy process causes the molecule to fragment in a predictable and reproducible manner. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint. For this compound (C8H8BrNO2), the molecular ion peak would be expected, along with characteristic isotopic peaks due to the presence of bromine (79Br and 81Br).

In LC-MS, the mobile phase from the HPLC is introduced into an MS source (e.g., electrospray ionization - ESI), which is better suited for less volatile or thermally labile compounds. The use of a mobile phase modifier like formic acid makes the eluent compatible with the MS ionization process. sielc.com MS detection provides high selectivity, allowing for the quantification of the target analyte even in the presence of co-eluting impurities.

Table 3: Predicted Mass Spectrometry Data for this compound

| Parameter | Value | Description |

|---|---|---|

| Molecular Formula | C8H8BrNO2 | --- |

| Molecular Weight | 230.06 g/mol | Calculated from the atomic weights of the constituent elements. nih.gov |

| Monoisotopic Mass | 228.974 g/mol | Exact mass of the most abundant isotopes ( researchgate.netC, epa.govH, researchgate.netBr,N, mdpi.comO). nih.gov |

| Expected M+• Peak (m/z) | 229 & 231 | The molecular ion, showing the characteristic isotopic pattern for one bromine atom. |

| Potential Fragments (m/z) | 214/216 ([M-O]+), 201/203 ([M-C2H5]+), 184/186 ([M-NO2]+) | Common fragmentation pathways including loss of oxygen, the ethyl group, or the nitro group. |

Future Research Directions and Emerging Trends

Exploration of Novel Catalytic Systems for Sustainable Synthesis

The synthesis of nitroaromatic compounds, including 1-bromo-4-ethyl-2-nitrobenzene, is a focal point for the development of more sustainable chemical processes. A significant trend is the move away from traditional catalysts that may be expensive, toxic, or inefficient. Research is increasingly focused on novel catalytic systems that offer greener alternatives. nano-ntp.comresearchgate.net

One promising area is the use of catalysts incorporating earth-abundant and non-toxic metals. researchgate.net For instance, copper-based metal-organic frameworks (MOFs) have been investigated as precursors for catalysts in the reduction of nitrobenzene (B124822), demonstrating high conversion rates and rapid reaction times. mdpi.com Another avenue of exploration involves metal-free catalysts. Nitrogen-doped porous carbons, for example, have been successfully designed and used for the hydrogenation of chloro-nitrobenzene, showing high selectivity for the reduction of the nitro group while leaving the halide group intact. mdpi.com These types of catalysts are advantageous as they avoid the use of heavy metals and often utilize benign reducing agents like molecular hydrogen. mdpi.com

The goal of this research is to develop catalytic systems that are not only highly selective and efficient but also reusable and capable of functioning under mild, energy-efficient conditions, such as ambient temperature and pressure. nano-ntp.comresearchgate.netessentialchemicalindustry.org Success in this area would significantly reduce the environmental footprint associated with the production of this compound and related compounds.

| Catalyst Type | Example | Key Advantages | Relevant Research Area |

| Earth-Abundant Metal | Copper@C from Cu-MOF | Low cost, high catalytic performance | Reduction of nitroaromatics mdpi.com |

| Metal-Free | Nitrogen-doped carbons | Avoids heavy metals, high selectivity | Hydrogenation of halonitroarenes mdpi.com |

| Bio-Inspired Hybrids | Transition-metal complexes with bio-inspired frameworks | High activity under mild conditions, recyclability | Sustainable organic synthesis nano-ntp.comresearchgate.net |

Development of Advanced Computational Models for Predicting Reactivity and Properties

The use of computational chemistry is becoming an indispensable tool in modern chemical research. For compounds like this compound, advanced computational models offer a way to predict reactivity, toxicity, and other properties without the need for extensive and costly laboratory experiments. nih.govosti.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR) models are a key area of development. These models use molecular descriptors to predict the biological activity of compounds. For nitroaromatic compounds, QSAR models have been developed to estimate in vivo toxicity with a high degree of accuracy. osti.govmdpi.com These models can be built using various techniques, including Support Vector Regression (SVR) and ensemble learning approaches, which combine multiple models to improve predictive performance. osti.govmdpi.com

Another powerful tool is Density Functional Theory (DFT), particularly Conceptual Density Functional Theory (CDFT). nih.govfigshare.com CDFT descriptors can be integrated with machine learning models to predict properties such as mutagenicity. nih.govfigshare.com Studies have shown that this approach can yield models with high predictive accuracy and interpretability, enhancing chemical risk assessment. nih.govfigshare.com These computational methods provide a robust framework for predictive toxicology and can guide the design of safer chemicals. nih.gov

| Computational Model | Application for Nitroaromatics | Key Findings |

| QSAR (Quantitative Structure-Activity Relationship) | Prediction of in vivo toxicity (LD50) | Ensemble models show high levels of goodness-of-fit, robustness, and predictivity. osti.govmdpi.com |

| CDFT (Conceptual Density Functional Theory) with Machine Learning | Prediction of mutagenicity (Ames test results) | Aqueous-phase electronic properties and electrophilicity descriptors are strong predictors of mutagenicity. nih.govfigshare.com |

Investigation into Green Chemistry Principles for Industrial Production

The industrial production of chemicals is under increasing pressure to become more sustainable. The principles of green chemistry provide a framework for achieving this by focusing on reducing waste, minimizing energy use, and eliminating the use of hazardous substances. instituteofsustainabilitystudies.comrjpn.orgresearchgate.net For the industrial production of this compound, the application of these principles is a key area for future research and development.

The core principles of green chemistry that are particularly relevant include:

Waste Prevention: It is preferable to prevent the formation of waste than to treat it after it has been created. essentialchemicalindustry.orginstituteofsustainabilitystudies.com

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. essentialchemicalindustry.orginstituteofsustainabilitystudies.com

Less Hazardous Chemical Synthesis: Methods should be designed to use and generate substances that possess little or no toxicity to human health and the environment. instituteofsustainabilitystudies.comrjpn.org

Design for Energy Efficiency: Energy requirements should be minimized. Synthetic methods should be conducted at ambient temperature and pressure whenever possible. essentialchemicalindustry.org

Use of Renewable Feedstocks: Raw materials should be renewable rather than depleting. essentialchemicalindustry.org

Research in this area will focus on optimizing reaction pathways to improve atom economy, replacing hazardous solvents with safer alternatives, and developing catalytic processes that reduce energy consumption. essentialchemicalindustry.orginstituteofsustainabilitystudies.com The ultimate goal is to create a manufacturing process for this compound that is both economically viable and environmentally benign. rjpn.orgresearchgate.net

Design and Synthesis of Derivatives for Targeted Research Applications

While this compound itself may serve as a synthetic intermediate, there is a growing trend in designing and synthesizing derivatives of such compounds for highly specific and targeted research applications. The functional groups present on the molecule—the bromo, ethyl, and nitro groups—provide multiple points for chemical modification, allowing for the creation of a diverse library of new compounds.

An example of this approach can be seen in the synthesis of derivatives of other nitrobromobenzene compounds. For instance, a derivative of 4-nitrobromobenzene has been designed and synthesized to bear an ethylene (B1197577) glycol tetraacetic acid (EGTA) unit. acs.org This new compound was developed as a "caged calcium" compound with two-photon absorption properties, making it useful for state-of-the-art physiological experiments in living cells. acs.org

Future research in this direction for this compound could involve:

Synthesizing derivatives to act as probes for biological systems.

Creating new molecules with potential applications in materials science, such as liquid crystals or polymers.

Developing new pharmacologically active compounds by using the this compound scaffold as a starting point.

This area of research highlights the potential for this compound to be more than just an intermediate, but a platform for the creation of novel and valuable molecules.

Q & A

Q. What are the common synthetic routes for preparing 1-Bromo-4-ethyl-2-nitrobenzene, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves electrophilic aromatic substitution or halogenation of pre-functionalized benzene derivatives. For example, nitration of 4-ethylbromobenzene under controlled conditions (e.g., mixed HNO₃/H₂SO₄ at 0–5°C) can yield the nitro-substituted product. Optimization includes monitoring reaction temperature and stoichiometry to minimize byproducts like di-nitrated isomers. Characterization via GC-MS or HPLC can validate purity, as seen in analogous bromo-nitrobenzene syntheses (e.g., 1-Bromo-4-nitrobenzene, 99% purity) .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

- Methodological Answer :

- ¹H NMR : Expect aromatic protons as doublets or triplets (δ 7.2–8.5 ppm), with a triplet for the ethyl CH₂ (δ 1.2–1.4 ppm) and a quartet for the CH₃ (δ 2.5–3.0 ppm).

- ¹³C NMR : A brominated aromatic carbon appears at ~115–125 ppm, while the nitro group deshields adjacent carbons.

- IR : Strong NO₂ asymmetric/symmetric stretches (~1520 cm⁻¹ and ~1350 cm⁻¹).

- MS : Molecular ion peak at m/z 245 (C₈H₈BrNO₂) with fragmentation patterns matching bromine and nitro loss. Reference data from similar compounds (e.g., 1-Bromo-4-nitrobenzene, MW 202.01) .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer :

- Hazards : Acute toxicity (H300/H301 codes), potential mutagenicity, and environmental toxicity (H400 series) .

- Handling : Use fume hoods, nitrile gloves, and eye protection. Avoid inhalation; store in airtight containers away from reductants.

- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste.

Advanced Research Questions

Q. How can this compound serve as an intermediate in cross-coupling reactions (e.g., Suzuki, Ullmann)?

- Methodological Answer : The bromine atom acts as a leaving group, enabling palladium-catalyzed couplings. For Suzuki reactions:

- Use Pd(PPh₃)₄ catalyst, arylboronic acid, and base (e.g., K₂CO₃) in THF/H₂O at 80°C.

- Monitor conversion via TLC (Rf shift) and isolate via column chromatography. Similar methodologies are applied in synthesizing bioactive molecules (e.g., enzyme inhibitors) .

Q. How can researchers resolve contradictions in spectroscopic data or reaction yields for derivatives of this compound?

- Methodological Answer :

- Iterative Analysis : Re-examine reaction conditions (e.g., catalyst loading, solvent polarity) using design-of-experiment (DoE) frameworks.